An In-Depth Technical Guide to 4-amino-N-methoxy-N-methylbenzenesulfonamide (CAS 33529-48-5)
An In-Depth Technical Guide to 4-amino-N-methoxy-N-methylbenzenesulfonamide (CAS 33529-48-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, famously introduced to the world through the discovery of prontosil, the first commercially available antibacterial agent.[1] This discovery ushered in the era of sulfa drugs and laid the foundation for the development of a vast array of therapeutics. The benzenesulfonamide moiety, in particular, is a privileged scaffold found in drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The compound 4-amino-N-methoxy-N-methylbenzenesulfonamide (CAS 33529-48-5) belongs to this important class of molecules. Its structure, featuring a primary aromatic amine and an N-methoxy-N-methylsulfonamide (Weinreb amide) functionality, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, grounded in established chemical principles and data from closely related analogues.
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Prediction |
| Molecular Formula | C₈H₁₂N₂O₃S | Based on chemical structure.[3] |
| Molecular Weight | 216.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar aromatic sulfonamides. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone, DMSO). Slightly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | Inferred from the polar nature of the amino and sulfonamide groups, a common characteristic of sulfonamides.[3] |
| Melting Point | Not available. Likely >150 °C. | Related 4-aminobenzenesulfonamides have melting points in the range of 164-166 °C. |
Synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide: A Plausible Two-Step Approach
A robust and logical synthetic pathway to 4-amino-N-methoxy-N-methylbenzenesulfonamide can be designed based on well-established reactions for the formation of sulfonamides and the protection/deprotection of aromatic amines. The proposed synthesis involves two key steps: the formation of the N-methoxy-N-methylsulfonamide from a protected aniline derivative, followed by the deprotection of the amine.
The use of an acetyl protecting group for the aniline is a strategic choice. The acetyl group is stable under the conditions required for the sulfonamide formation and can be reliably removed under acidic or basic conditions that are unlikely to cleave the desired sulfonamide bond.[4] This approach prevents undesired side reactions with the free amino group during the first step.
Step 1: Synthesis of N-acetyl-4-amino-N-methoxy-N-methylbenzenesulfonamide
The first step involves the reaction of 4-acetamidobenzenesulfonyl chloride with N,O-dimethylhydroxylamine. This is a standard method for the formation of sulfonamides.[2] The reaction is typically carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid generated during the reaction.[2]
Experimental Protocol:
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To a stirred mixture of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and sodium carbonate (1.4 eq) in dichloromethane (DCM), a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in DCM is added dropwise at room temperature.
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The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, distilled water is added to the reaction mixture.
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The organic layer is separated, and the aqueous layer is extracted with DCM.
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The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-acetyl-4-amino-N-methoxy-N-methylbenzenesulfonamide.
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The crude product can be purified by recrystallization or column chromatography.
Step 2: Deprotection to Yield 4-amino-N-methoxy-N-methylbenzenesulfonamide
The final step is the deprotection of the acetyl group to reveal the free primary amine. This can be achieved by acid-catalyzed hydrolysis.[4][5]
Experimental Protocol:
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The N-acetyl-4-amino-N-methoxy-N-methylbenzenesulfonamide from Step 1 is dissolved in a mixture of ethanol and hydrochloric acid.
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The solution is heated to reflux and the reaction is monitored by TLC.
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Once the reaction is complete, the mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the final product, 4-amino-N-methoxy-N-methylbenzenesulfonamide.
-
Further purification can be achieved by recrystallization or column chromatography.
Caption: Plausible two-step synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide.
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-amino-N-methoxy-N-methylbenzenesulfonamide are not available, the expected key signals can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl and O-methyl groups, and the amino protons.
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Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
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Amino Protons (-NH₂): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
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N-Methyl Protons (-N-CH₃): A singlet around δ 2.5-3.0 ppm.
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O-Methyl Protons (-O-CH₃): A singlet, typically more downfield than the N-methyl, around δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbons.
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbon attached to the amino group will be the most upfield, and the carbon attached to the sulfonyl group will be the most downfield.
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N-Methyl Carbon (-N-CH₃): A signal around δ 30-40 ppm.
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O-Methyl Carbon (-O-CH₃): A signal around δ 55-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amino) | 3300-3500 (two bands) | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| S=O (Sulfonyl) | 1300-1350 and 1140-1180 | Asymmetric and symmetric stretching |
| C-N | 1250-1350 | Stretching |
| S-N | 900-1000 | Stretching |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 216. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), and cleavage of the sulfonamide bond.
Safety and Handling
Specific toxicity data for 4-amino-N-methoxy-N-methylbenzenesulfonamide is not available. However, based on data for structurally similar compounds, it should be handled with care in a laboratory setting.
General Precautions:
-
Ingestion: May be harmful if swallowed.
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Skin Contact: May cause skin irritation.
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Eye Contact: May cause serious eye irritation.
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Inhalation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Applications in Research and Drug Development
The unique combination of a primary aromatic amine and a Weinreb amide moiety in 4-amino-N-methoxy-N-methylbenzenesulfonamide makes it a valuable intermediate for the synthesis of more complex molecules.
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Scaffold for Library Synthesis: The primary amino group can be readily functionalized through various reactions such as acylation, alkylation, and diazotization, allowing for the creation of a diverse library of compounds for biological screening.
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Precursor for Bioactive Molecules: The sulfonamide core is a well-established pharmacophore. This compound can serve as a starting material for the synthesis of novel candidates for various therapeutic targets.
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Weinreb Amide Chemistry: The N-methoxy-N-methylsulfonamide acts as a stable precursor to sulfonyl ketones or sulfonyl aldehydes upon reaction with organometallic reagents. This allows for the controlled introduction of a carbonyl group adjacent to the sulfonyl moiety, a transformation that is often challenging to achieve directly.
Caption: Potential applications stemming from the key functional groups of the title compound.
Conclusion
4-amino-N-methoxy-N-methylbenzenesulfonamide is a promising, yet underexplored, chemical entity. Its structure combines the well-regarded sulfonamide pharmacophore with the synthetic versatility of a primary aromatic amine and a Weinreb amide. While detailed experimental data is sparse, a logical and efficient synthetic route can be proposed based on established chemical transformations. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. For researchers in medicinal chemistry and drug development, this compound represents a valuable building block with the potential to contribute to the discovery of new and effective therapeutic agents. As with any chemical, appropriate safety precautions should be taken during its handling and use.
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